molecular formula C19H19N3O3 B11021496 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11021496
M. Wt: 337.4 g/mol
InChI Key: XMDDNCOFAPJUDJ-UHFFFAOYSA-N
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Description

This compound belongs to the isoindole-1,3-dione class, characterized by a bicyclic aromatic core with two ketone groups. The substituents at position 2 (3-methylbutyl) and position 5 (pyridin-4-yl carboxamide) define its structural uniqueness. The 3-methylbutyl group enhances lipophilicity, while the pyridin-4-yl moiety may contribute to binding specificity in biological targets.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(3-methylbutyl)-1,3-dioxo-N-pyridin-4-ylisoindole-5-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-12(2)7-10-22-18(24)15-4-3-13(11-16(15)19(22)25)17(23)21-14-5-8-20-9-6-14/h3-6,8-9,11-12H,7,10H2,1-2H3,(H,20,21,23)

InChI Key

XMDDNCOFAPJUDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the isoindole core, which can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative. The pyridine ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method. The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / CAS / Source Position 2 Substituent Amide Group Molecular Formula Molecular Weight Key Structural Differences
Target Compound 3-Methylbutyl N-(Pyridin-4-yl) C₂₀H₂₂N₃O₃ 352.35 Reference structure for comparison.
N-(3-Chloro-4-methylphenyl)-2-(3-methoxypropyl)-isoindole-5-carboxamide 3-Methoxypropyl N-(3-Chloro-4-methylphenyl) C₂₁H₂₁ClN₂O₄ 400.86 Chlorine and methoxy groups increase polarity and molecular weight.
2-(2-Methoxyethyl)-N-(1,3-thiazol-2-yl)-isoindole-5-carboxamide (831211-56-4) 2-Methoxyethyl N-(1,3-Thiazol-2-yl) C₁₅H₁₃N₃O₄S 331.3 Thiazole ring introduces sulfur, altering electronic properties.
2-(2-Methylpropyl)-N-(pyridin-3-ylmethyl)-isoindole-5-carboxamide (86601-73-2) 2-Methylpropyl (Isobutyl) N-(Pyridin-3-ylmethyl) C₁₉H₂₂N₃O₃ 340.40 Pyridine attached via methylene bridge; reduced steric bulk.
2-(2-Methylpropyl)-N-(pyridin-2-ylmethyl)-isoindole-5-carboxamide (839694-57-4) 2-Methylpropyl N-(Pyridin-2-ylmethyl) C₁₉H₂₂N₃O₃ 340.40 Pyridine nitrogen at position 2; impacts hydrogen bonding.

Substituent Analysis:

  • 3-Methylbutyl vs. Smaller Alkyl Chains : The target’s 3-methylbutyl group (5 carbons) increases lipophilicity compared to shorter chains like 2-methylpropyl (4 carbons) or 2-methoxyethyl (3 carbons). This may enhance membrane permeability but reduce aqueous solubility.
  • Pyridin-4-yl vs. Heteroaryl Groups : The pyridin-4-yl group’s nitrogen position allows for distinct π-stacking compared to thiazol-2-yl (), which contains a sulfur atom capable of dipole interactions.
  • Chlorophenyl vs.

Physicochemical and Functional Implications

  • Lipophilicity : The 3-methylbutyl group (logP ~3.5 estimated) makes the target compound more lipophilic than analogs with methoxyethyl (logP ~1.8) or pyridinylmethyl (logP ~2.2) groups.
  • Hydrogen Bonding : Pyridin-4-yl’s nitrogen at the para position offers a single hydrogen-bond acceptor site, while pyridin-3-ylmethyl () provides an additional methylene spacer, increasing conformational flexibility.

Research and Development Context

  • : The chloro-methylphenyl variant may be explored in anticancer research due to similarities to kinase inhibitors .
  • : Thiazole-containing analogs (e.g., 831211-56-4) are often screened for antimicrobial activity .
  • and : Pyridinylmethyl derivatives are common in central nervous system (CNS) drug discovery, leveraging their ability to cross the blood-brain barrier .

Biological Activity

The compound 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a derivative of isoindole, characterized by a complex structure that includes a dioxo group and a pyridine ring. Its unique chemical properties suggest significant biological potential, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of approximately 274.32 g/mol. The presence of the 3-methylbutyl group enhances its lipophilicity, which may influence its absorption and interaction with biological membranes.

Biological Activities

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Anticancer Activity : Similar isoindole derivatives have shown potential as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis. For example, compounds with dioxo groups have been reported to inhibit heparanase activity, which is crucial in tumor metastasis .
  • Anti-Angiogenic Effects : Some studies have demonstrated that isoindole derivatives can inhibit angiogenesis, the formation of new blood vessels from pre-existing ones, which is a critical process in tumor growth and metastasis .
  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, including heparanase and beta-glucuronidase. For instance, certain derivatives have shown IC50 values ranging from 200 to 500 nM against heparanase, indicating potent inhibitory activity .

The biological activity of isoindole derivatives often involves interactions with specific biological targets:

  • Enzyme Interaction : The dioxo and carboxamide functionalities allow for strong interactions with enzyme active sites.
  • Cell Membrane Interaction : The lipophilic nature of the 3-methylbutyl group facilitates membrane penetration, enhancing bioavailability and efficacy.

Case Studies

Several case studies highlight the biological effects of isoindole derivatives:

  • Study on Heparanase Inhibition : A study demonstrated that certain isoindole derivatives significantly inhibited heparanase activity in vitro. This inhibition correlated with reduced tumor cell invasion in animal models.
  • Angiogenesis Inhibition Assay : Another study evaluated the anti-angiogenic properties of isoindole compounds using chick embryo chorioallantoic membrane assays, revealing a dose-dependent reduction in new blood vessel formation .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (nM)Reference
Compound AHeparanase Inhibitor200
Compound BAnti-Angiogenic-
Compound CAnticancer500

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